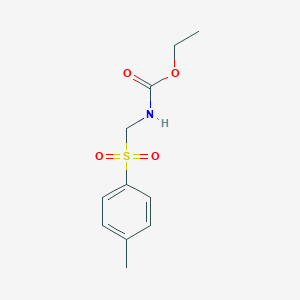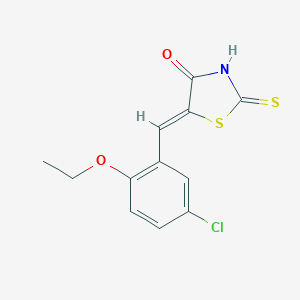
Ethyl (tosylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (tosylmethyl)carbamate is a molecule that contains a total of 32 bonds. There are 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfone . It is a process contaminant that is sometimes found in fermented foods and alcoholic beverages .
Synthesis Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . A new molecularly imprinted polymer (MIP), which exhibits specific recognition of ethyl carbamate (EC), has been synthesized and studied. In this process, EC was the template molecule and β-cyclodextrin derivatives were employed as functional monomers in the molecular imprinting technique (MIT) .Molecular Structure Analysis
The this compound molecule contains a total of 32 atom(s). There are 15 Hydrogen atom(s), 11 Carbon atom(s), 1 Nitrogen atom(s), 4 Oxygen atom(s), and 1 Sulfur atom(s). A chemical formula of this compound can therefore be written as: C11H15NO4S .Chemical Reactions Analysis
Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Physical and Chemical Properties Analysis
The chemical formula for ethyl carbamate is C3H7NO2, and its molecular weight is 89.09 g/mol. Ethyl carbamate occurs as colorless crystals or white granular powder and is very soluble in water .Wissenschaftliche Forschungsanwendungen
Base-Catalysed Reactions
One significant application of ethyl (tosylmethyl)carbamate is in base-catalysed elimination-addition reactions. Research by Olijnsma, Engberts, and Strating (2010) explored these reactions with ethyl N-(tosylmethyl)- or ethyl N-(α-tosylbenzyl)-carbamates and -thiocarbamates, using secondary aliphatic amines, thiophenol, methanol, or the carbamate itself as nucleophiles. This study highlights the compound's utility in synthesizing various chemical structures, showcasing its versatility in organic synthesis (Olijnsma, Engberts, & Strating, 2010).
Analytical Chemistry and Detection
This compound plays a critical role in the analytical chemistry field, especially in the detection and quantification of ethyl carbamate in alcoholic beverages. A study by Yang et al. (2013) introduced a novel approach for the quantitative detection of ethyl carbamate in alcoholic beverages using surface-enhanced Raman scattering (SERS). This method uses silver-coated gold nanoparticle colloids as SERS amplifiers, providing a highly sensitive technique for ethyl carbamate detection (Yang, Zhou, Ying, Niessner, & Haisch, 2013).
Progress in Prevention of Accumulation
Furthermore, this compound's derivatives and related compounds are under investigation for minimizing the accumulation of ethyl carbamate in alcoholic beverages. Zhao et al. (2013) reviewed various methods incorporating physical, chemical, enzymatic, and metabolic engineering technologies aimed at reducing ethyl carbamate levels. This work reflects the ongoing efforts to address the toxicological concerns associated with ethyl carbamate in the food and beverage industry (Zhao, Du, Zou, Fu, Zhou, & Chen, 2013).
Ethyl Carbamate in Fermented Beverages
The presence of ethyl carbamate in fermented beverages and its potential health risks have prompted extensive research into its formation mechanisms and mitigation strategies. Jiao, Dong, and Chen (2014) provided a comprehensive review on ethyl carbamate's genotoxicity, analytical methods, formation pathways, and removal strategies in various beverages. This review also discusses the metabolic mechanism of ethyl carbamate precursors, highlighting the importance of understanding these pathways for effective mitigation (Jiao, Dong, & Chen, 2014).
Wirkmechanismus
Target of Action
Ethyl (tosylmethyl)carbamate, also known as Ethyl carbamate, is an organic compound that has been identified in fermented foods and alcoholic beverages It’s known that the liver is one of the target organs of ethyl carbamate .
Mode of Action
It has been found that ethyl carbamate can trigger ferroptosis in liver cells by inhibiting glutathione (gsh) synthesis and suppressing nuclear factor erythroid 2-related factor 2 (nrf2) activation . Ferroptosis is a type of programmed cell death that is iron-dependent and characterized by the accumulation of lipid peroxides.
Biochemical Pathways
This compound is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria . In the case of Ethyl carbamate toxicity, it has been found that it triggers Glutathione depletion, which depends on suppressed Glutathione synthesis via inhibition of SLC7A11 and GCLC expressions .
Pharmacokinetics
It’s known that ethyl carbamate is a naturally occurring component in many types of fermented foods and drinks .
Result of Action
The molecular and cellular effects of this compound’s action include triggering ferroptosis in liver cells, causing decreased cell viability, Glutathione, GPX4 and Ferritin levels, as well as increased iron and Malondialdehyde (MDA) contents . It has also been found to cause liver dysfunction and inflammation, accompanied by oxidative stress, ferroptosis, and downregulated Nrf2 signaling .
Action Environment
The formation of this compound is influenced by environmental factors such as temperature and duration of storage . The chemical reaction between urea and ethanol, which leads to the formation of Ethyl carbamate, is exponentially accelerated at elevated temperatures . Therefore, the action, efficacy, and stability of this compound can be influenced by these environmental factors.
Safety and Hazards
Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages. Ethyl carbamate (also called urethane) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . Ethyl carbamate is a probable human carcinogen, reduction of its content is important for food safety and human health .
Zukünftige Richtungen
Various preventing methods are developed and used in some cases at the industrial scale to lower ethyl carbamate levels in food. Two types of preventing methods are described. First, adapted and optimized practices in all steps of the chain of foods’ (or beverages) production lead in general to low ethyl carbamate level. Second, the abatement of ethyl carbamate precursors can be done by adapted enzymatic, physical chemical or chemical methods according to the natures of raw materials and conditions of their production processes .
Biochemische Analyse
Biochemical Properties
Ethyl (tosylmethyl)carbamate interacts with various biomolecules in biochemical reactions. It is produced industrially by heating urea and ethyl alcohol . It also arises by the action of ammonia on ethyl chloroformate .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In these animals, intakes of this compound were equal to approximately 0, 1, 3, or 9 mg/kg of body weight per day, respectively . Treatment with this compound resulted in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma (females only) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via this compound precursors such as cyanate .
Eigenschaften
IUPAC Name |
ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)12-8-17(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLABMWLBRDNAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCS(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B407610.png)
![3-amino-N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407611.png)
![3-amino-4-(4-methoxyphenyl)-6-phenyl-N-(2,4,6-trichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407612.png)
![N-[1,1'-biphenyl]-2-yl-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407615.png)
![4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407616.png)

![4-{4-[(2-chlorobenzyl)oxy]-3,5-dimethoxybenzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407622.png)
![N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B407623.png)

![4-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-2-(2-furanylmethyl)-7-methoxyisoquinoline-1,3-dione](/img/structure/B407626.png)

![4-tert-butyl-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407631.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407632.png)
![2,5-dichloro-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407633.png)
